dx-9065a
CAS No.: 155204-81-2
Cat. No.: VC0526740
Molecular Formula: C26H39ClN4O8
Molecular Weight: 571.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155204-81-2 |
|---|---|
| Molecular Formula | C26H39ClN4O8 |
| Molecular Weight | 571.1 g/mol |
| IUPAC Name | (2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;pentahydrate;hydrochloride |
| Standard InChI | InChI=1S/C26H28N4O3.ClH.5H2O/c1-16(27)30-11-10-23(15-30)33-22-8-6-19(7-9-22)24(26(31)32)13-17-2-3-18-4-5-20(25(28)29)14-21(18)12-17;;;;;;/h2-9,12,14,23-24,27H,10-11,13,15H2,1H3,(H3,28,29)(H,31,32);1H;5*1H2/t23-,24-;;;;;;/m0....../s1 |
| Standard InChI Key | LJCBAPRMNYSDOP-LVCYMWGESA-N |
| Isomeric SMILES | CC(=N)N1CC[C@@H](C1)OC2=CC=C(C=C2)[C@H](CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl |
| SMILES | CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl |
| Canonical SMILES | CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl |
| Appearance | Solid powder |
Introduction
Chemical Structure and Synthesis of DX-9065a
Structural Characteristics
DX-9065a, chemically designated as (2S)-2-[4-[[(3S)-1-acetimidoyl-3-pyrrolidinyl]oxy]phenyl]-3-(7-amidino-2-naphthyl)propanoic acid hydrochloride pentahydrate, features a naphthyl-amidine core critical for FXa binding . X-ray crystallography confirms its (2S,3'S) absolute configuration, with the pyrrolidine ring and acetimidoyl moiety enhancing target affinity . The compound’s molecular weight is 228 g/mol, and its PubChem CID (698648) provides access to extensive physicochemical data .
Synthetic Pathway
The synthesis of DX-9065a involves a multi-step process (Table 1):
Table 1: Key Steps in DX-9065a Synthesis
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Condensation | (3R)-3-pyrrolidinol + phenylglyoxylate | (3S)-α-keto-ester |
| 2 | Wittig Reaction | Phosphonium salts, DBU | Ethyl propanoate derivatives |
| 3 | Catalytic Hydrogenation | H₂/Pd-C | Diastereomeric mixture |
| 4 | Crystallization | Ethanol | (2S,3'S)-isomer |
| 5 | Pinner Synthesis | NH₃/MeOH | Amidine intermediate |
| 6 | Acetimidoylation | Ethyl acetimidate hydrochloride | N-acetimidoyl derivative |
| 7 | Acidic Hydrolysis | HCl | DX-9065a (crude) |
| 8 | Crystallization | Water/ethanol | Final product |
This route achieves an enantiomerically pure product through strategic use of crystallization and stereoselective reactions. Alternative pathways, such as triflation of 7-methoxy-2-naphthol, have been explored to optimize yield .
Mechanism of Action and Selectivity Profile
Reversible FXa Inhibition
DX-9065a binds the active site of FXa through a dual mechanism: its amidine group interacts with the S1 pocket, while the naphthyl moiety occupies the S4 subsite . Structural studies by Stubbs et al. (1995) revealed that the inhibitor’s pyrrolidine ring induces conformational changes in FXa, enhancing binding specificity . Unlike indirect FXa inhibitors (e.g., heparin-antithrombin complexes), DX-9065a operates independently of cofactors, enabling predictable pharmacokinetics .
Selectivity Across Proteases
The inhibitor’s selectivity was quantified against a panel of serine proteases (Table 2):
Table 2: Inhibitory Potency (Ki) of DX-9065a Against Human Proteases
| Enzyme | Ki (nM) | Clinical Relevance |
|---|---|---|
| Factor Xa | 41 | Target for anticoagulation |
| Thrombin | >2,000 | Avoids bleeding risks |
| Trypsin | 620 | Limited off-target activity |
| Plasmin | 23,000 | Reduces fibrinolysis interference |
| Tissue kallikrein | 1,000,000 | Minimizes inflammatory side effects |
This profile underscores DX-9065a’s suitability for long-term anticoagulation without compromising hemostatic balance .
Pharmacological Effects in Preclinical Models
Anticoagulant Activity
In rat models of tumor-induced DIC, subcutaneous DX-9065a (0.03–0.1 mg/kg/hr) attenuated thrombocytopenia and hypofibrinogenemia by 85–90% . The compound normalized thrombin-antithrombin III complex (TAT) levels, indicating effective suppression of thrombin generation .
Anti-Inflammatory Properties
Beyond coagulation, DX-9065a inhibits Porphyromonas gingivalis cysteine proteases (gingipain R/K), with Ki values of 120–150 nM . This dual activity suggests therapeutic potential in periodontitis and sepsis-associated coagulopathies .
Clinical Development and Trials
Phase II studies evaluated DX-9065a in acute coronary syndromes (ACS) and deep vein thrombosis (DVT). Alexander et al. (2005) reported a 68% reduction in thrombotic events with intravenous DX-9065a (1.2 μg/kg/min) compared to heparin . Becker et al. (2006) demonstrated dose-dependent prolongation of prothrombin time (PT) without major bleeding in DVT patients . Ongoing trials are exploring oral formulations to enhance bioavailability.
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